2-Methylpropane-2-sulfinic acid

Description

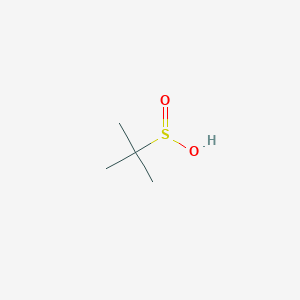

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropane-2-sulfinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S/c1-4(2,3)7(5)6/h1-3H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWLIIPTRMQEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330233 | |

| Record name | 2-methylpropane-2-sulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29099-08-9 | |

| Record name | NSC227866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylpropane-2-sulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropane-2-sulfinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Alkanesulfinic Acids As Versatile Intermediates and Reagents

Alkanesulfinic acids and their derivatives, such as sulfinates and sulfinamides, are recognized as highly versatile intermediates in organic synthesis. They serve as precursors to a wide array of sulfur-containing compounds, including sulfoxides, sulfones, and sulfonamides. The sulfinyl group can act as a chiral auxiliary, guiding the stereochemical outcome of reactions.

The synthetic utility of sulfinic acids is broad. They can be prepared from various precursors like thioethers and sulfones. For instance, a method for converting methyl sulfones into sulfinic acids involves alkylation with a benzylic halide followed by an in situ elimination. organic-chemistry.org Furthermore, sulfoxides that contain a tert-butyl group can be activated with N-bromosuccinimide (NBS) under acidic conditions. organic-chemistry.org Subsequent reactions with different nucleophiles can produce a range of sulfinic acid amides, sulfoxides, and sulfinic acid esters. organic-chemistry.org The chemistry of cyclic sulfinic acid derivatives has also been an area of growing interest, as these compounds are important in pharmaceutical and material sciences. rsc.org

Distinctive Role of the Tert Butyl Moiety in Modulating Chemical Reactivity and Stereocontrol

The tert-butyl group, a large and sterically demanding substituent, plays a crucial role in influencing the structure and properties of the molecules to which it is attached. nih.govfiveable.meresearchgate.net Its significant steric bulk can slow down or even prevent reactions from occurring at adjacent sites. researchgate.net This steric hindrance is a key factor in its effectiveness.

Key influences of the tert-butyl group include:

Steric Shielding: The bulkiness of the group can protect other parts of a molecule from unwanted reactions, making it an effective protecting group in organic synthesis. fiveable.meresearchgate.net

Conformational Rigidity: It is widely used to introduce structural rigidity in both organic and organometallic molecules. researchgate.netnih.govchemrxiv.org In cyclohexane rings, for example, a tert-butyl group strongly prefers the equatorial position to minimize steric strain, effectively locking the conformation of the ring. fiveable.me

Stabilization: The tert-butyl group can stabilize reaction transition states through hyperconjugation, which can accelerate the rate of certain reactions, such as E2 eliminations. fiveable.me

In the context of 2-methylpropane-2-sulfinic acid and its derivatives, the tert-butyl group's steric presence is fundamental to its role in asymmetric synthesis. It creates a well-defined and sterically hindered environment around the chiral sulfur center, which allows for high levels of facial discrimination when reacting with prochiral substrates.

| Feature of tert-Butyl Group | Impact on Chemical Properties |

| Steric Bulk | Provides kinetic stabilization and acts as a protecting group. fiveable.meresearchgate.net |

| Three-Dimensional Structure | Influences molecular conformation, often locking it into a preferred state. fiveable.me |

| Electronic Effects | Can stabilize transition states through hyperconjugation. fiveable.me |

Evolution of Research on 2 Methylpropane 2 Sulfinic Acid and Its Key Derivatives in Synthetic Methodology

Direct Synthesis of this compound

The direct synthesis of this compound can be accomplished through methods that introduce the sulfinic acid functionality in a single key step. These methods often leverage highly reactive organometallic species or carefully controlled oxidation reactions.

Grignard Reaction-Based Approaches with Sulfur Dioxide Insertion

A well-established method for preparing aliphatic and aromatic sulfinic acids involves the reaction of a Grignard reagent with sulfur dioxide. stackexchange.comacs.org In the case of this compound, the corresponding Grignard reagent, tert-butylmagnesium halide, is reacted with sulfur dioxide. The nucleophilic alkyl group of the Grignard reagent attacks the electrophilic sulfur atom of sulfur dioxide. youtube.com Subsequent acidic workup of the resulting magnesium sulfinate salt yields the desired this compound. stackexchange.comyoutube.com

This reaction is analogous to the carboxylation of Grignard reagents using carbon dioxide to form carboxylic acids. youtube.com However, side reactions can occur, such as the formation of sulfones, particularly at higher temperatures (around 15°C or above). acs.org An excess of alkyl halide can also promote sulfone formation. acs.org

| Reactant 1 | Reactant 2 | Product | Reference |

| tert-Butylmagnesium halide | Sulfur dioxide | This compound | stackexchange.comacs.org |

Table 1: Grignard Reaction for this compound Synthesis

Controlled Oxidation of Thiols and Disulfides

The controlled oxidation of tert-butylthiol (also known as 2-methylpropane-2-thiol) and di-tert-butyl disulfide presents another viable route to this compound. nih.govnih.gov The key challenge in this approach is to prevent over-oxidation to the corresponding sulfonic acid. nih.gov Several oxidizing agents have been employed to achieve this selective transformation.

m-Chloroperbenzoic acid (mCPBA) is a versatile and widely used oxidizing agent in organic synthesis. organic-chemistry.orgwikipedia.org It is capable of oxidizing sulfides to sulfoxides and subsequently to sulfones. organic-chemistry.orgresearchgate.net The oxidation of thiols with mCPBA can yield sulfinic acids. scite.ai For instance, n-butanethiol is oxidized by mCPBA to n-butanesulfinic acid in good yield at low temperatures. scite.ai A similar approach could be applied to tert-butylthiol. The reaction of disulfides with mCPBA can lead to the formation of thiosulfinates. acs.org

| Starting Material | Oxidizing Agent | Product | Reference |

| n-Butanethiol | m-Chloroperbenzoic acid | n-Butanesulfinic acid | scite.ai |

| Alkyl Aryl Disulfides | m-Chloroperbenzoic acid | Thiosulfinates | acs.org |

Table 2: Oxidation with m-Chloroperbenzoic Acid

Dimethyldioxirane (DMDO) is a powerful yet selective oxidizing agent. sciencemadness.org It is known to oxidize sulfides to sulfoxides. sciencemadness.orgwikipedia.org While direct conversion of mercaptans to sulfinic acids using DMDO is not explicitly detailed in the provided results, its ability to perform mild oxidations suggests it as a potential reagent for the controlled oxidation of tert-butylthiol. DMDO is typically prepared in situ from acetone (B3395972) and Oxone. sciencemadness.orgwikipedia.org

| Functional Group | Oxidizing Agent | Product | Reference |

| Sulfide | Dimethyldioxirane (DMDO) | Sulfoxide (B87167) | sciencemadness.orgwikipedia.org |

| Primary Amine | Dimethyldioxirane (DMDO) | Nitro Compound | sciencemadness.orgwikipedia.org |

Table 3: Oxidation Reactions with Dimethyldioxirane (DMDO)

Approaches from Sulfoxides, such as tert-Butyl Sulfoxide Activation

An alternative strategy involves the activation of sulfoxides bearing a tert-butyl group. organic-chemistry.orgacs.orgnih.govacs.org Treatment of a tert-butyl sulfoxide with N-bromosuccinimide (NBS) under acidic conditions generates a reactive sulfinyl intermediate. acs.orgacs.org This intermediate is believed to be a sulfinyl bromide, formed through the loss of a stable tert-butyl cation. acs.org The driving force for this activation is the formation of the tert-butyl cation. acs.org This activated species can then be trapped by various nucleophiles to yield a range of sulfinyl-containing compounds, including sulfinic acid esters and amides. acs.orgnih.govacs.org While the direct synthesis of this compound via this method is not explicitly stated, the generation of a versatile sulfinyl precursor opens a pathway to its formation.

Preparation of Key Sulfinyl Derivatives

The synthesis of sulfinyl derivatives from this compound is fundamental for their application in organic chemistry. These derivatives serve as versatile intermediates in the construction of complex chiral molecules.

Synthesis of 2-Methylpropane-2-sulfinyl Chloride

2-Methylpropane-2-sulfinyl chloride (tert-butanesulfinyl chloride) is a key intermediate that can be prepared through several methods. A common laboratory-scale synthesis involves a two-step procedure starting from di-tert-butyl disulfide. thieme-connect.com The first step is the oxidation of the disulfide, followed by chlorination of the resulting sulfinate intermediate using thionyl chloride (SOCl₂). thieme-connect.com

Another significant route involves the treatment of N-tert-butanesulfinyl amines with hydrogen chloride (HCl) in a solvent like cyclopentyl methyl ether. acs.orgnih.gov This process results in the complete conversion to 2-methylpropane-2-sulfinyl chloride and the corresponding amine hydrochloride salt, which can be easily separated by filtration. acs.orgnih.gov This method is particularly valuable as it allows for the recycling of the tert-butanesulfinyl group after its use as a chiral auxiliary. acs.orgresearchgate.netacs.org The sulfinyl chloride can also be generated by reacting tert-butyl sulfenamide (B3320178) with thionyl chloride. chembk.com Furthermore, it can be formed in situ from a metal sulfinate, which is generated by reacting an organometallic reagent with a sulfur dioxide surrogate like DABSO, followed by the addition of thionyl chloride. acs.orgnih.gov

| Starting Material | Reagents | Product | Yield | Reference(s) |

| Di-tert-butyl disulfide | 1. Oxidation, 2. SOCl₂ | 2-Methylpropane-2-sulfinyl chloride | 93% (2 steps) | thieme-connect.com |

| N-tert-Butanesulfinyl amine | HCl, Cyclopentyl methyl ether | 2-Methylpropane-2-sulfinyl chloride | Quantitative | acs.orgnih.gov |

| Metal Sulfinate (from Organometallic + DABSO) | SOCl₂ | 2-Methylpropane-2-sulfinyl chloride (in situ) | N/A | acs.orgnih.gov |

Synthesis of 2-Methylpropane-2-sulfinamide (B31220) (Ellman's Sulfinamide)

2-Methylpropane-2-sulfinamide, famously known as Ellman's sulfinamide, is a cornerstone chiral auxiliary in asymmetric synthesis. yale.edursc.orgnih.gov Its utility has spurred the development of numerous synthetic methods, particularly for its enantiopure forms.

The most prominent enantioselective synthesis of Ellman's sulfinamide begins with the inexpensive di-tert-butyl disulfide. wikipedia.org This method involves the catalytic asymmetric oxidation of the disulfide to produce tert-butyl tert-butanethiosulfinate. orgsyn.orgacs.org The oxidation is typically achieved using a vanadium catalyst, such as vanadyl acetylacetonate, in conjunction with a chiral ligand. wikipedia.orgorgsyn.org The resulting enantiomerically enriched thiosulfinate then undergoes disulfide bond cleavage with lithium amide in liquid ammonia (B1221849) to yield the desired enantiopure 2-methylpropane-2-sulfinamide. wikipedia.orgorgsyn.org This scalable process allows for the preparation of either enantiomer of the sulfinamide in good yield with high enantiopurity. orgsyn.org

An alternative enantiopure route starts from a chiral amino alcohol, such as (1R,2S)-N-Cbz-1,2-diphenylaminoethanol. nih.govacs.org A key step in this three-step procedure is the reaction of tert-butylmagnesium chloride with a cyclic N-Cbz-1,2,3-oxathiazolidine-2-oxide derivative. nih.govacs.org This reaction proceeds through a 1,5-alkoxy anion rearrangement to form an optically pure tert-butylsulfinyl-oxazolidinone intermediate. acs.orgacs.org Subsequent ammonolysis of this intermediate with lithium amide in liquid ammonia furnishes the enantiopure (R)-tert-butanesulfinamide. nih.govacs.org

A highly efficient method for preparing 2-methylpropane-2-sulfinamide utilizes the 2-methylpropane-2-sulfinyl chloride intermediate. acs.orgnih.gov In a process designed for recycling the auxiliary, the sulfinyl chloride solution, generated from the acid cleavage of N-tert-butanesulfinyl amines, is treated with aqueous ammonia. acs.orgnih.govacs.org This straightforward reaction provides analytically pure 2-methylpropane-2-sulfinamide with nearly quantitative recovery (97% yield). acs.orgacs.org The reaction can also be performed by trapping the in-situ generated sulfinyl chloride in a biphasic system of aqueous ammonia and an organic solvent like ethyl acetate (B1210297) at 0 °C. nih.govacs.org An older procedure involves reacting the sulfinyl chloride with sodium azide (B81097) in acetonitrile (B52724) with a catalytic amount of water. thieme-connect.com

A distinct approach to sulfinamides involves the activation of sulfoxides that bear a tert-butyl group. organic-chemistry.org This method uses N-bromosuccinimide (NBS) under acidic conditions to activate the sulfoxide. organic-chemistry.org Acetic acid has been identified as a more effective acidic medium than stronger acids for this transformation. organic-chemistry.org The activated intermediate is then subjected to nucleophilic attack by an amine to afford the corresponding sulfinamide. organic-chemistry.org This strategy provides a stable and efficient pathway for synthesizing a variety of sulfinic acid amides. organic-chemistry.org

| Activation Method | Key Reagents | Nucleophile | Product | Reference(s) |

| Sulfoxide Activation | NBS, Acetic Acid | Amines | 2-Methylpropane-2-sulfinamide derivatives | organic-chemistry.org |

A versatile, one-pot synthesis of sulfinamides has been developed using organometallic reagents and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a stable and easy-to-handle sulfur dioxide surrogate. acs.orgnih.govorganic-chemistry.org The process begins with the addition of an organometallic reagent, such as a Grignard or organolithium reagent, to DABSO in an anhydrous solvent like THF. acs.orgnih.govacs.org This step generates a metal sulfinate in situ. acs.orgnih.gov

The reaction mixture is then treated with thionyl chloride, which converts the sulfinate into a reactive sulfinyl chloride intermediate. acs.orgnih.gov This intermediate is immediately trapped in the same pot by a nitrogen-based nucleophile, such as ammonia (e.g., aqueous ammonium (B1175870) hydroxide), to yield the final sulfinamide product. acs.orgnih.govacs.org The entire three-step sequence—sulfinate formation, conversion to sulfinyl chloride, and nucleophilic substitution—is conveniently performed at room temperature with a total reaction time of about 1.5 hours, affording sulfinamides in good yields. acs.orgnih.gov This method avoids the need for substrates with pre-installed sulfur functionality and is scalable. nih.govorganic-chemistry.org

| Organometallic Reagent | SO₂ Source | Chlorinating Agent | Nitrogen Nucleophile | Yield | Reference(s) |

| Grignard/Organolithium | DABSO | Thionyl Chloride | Ammonia / Amines | 32-83% | acs.orgnih.gov |

Formation of Sulfinate Esters

Sulfinate esters, particularly those derived from this compound (tert-butanesulfinic acid), are pivotal intermediates in asymmetric synthesis. Their preparation can be achieved through several reliable methods, starting from various sulfur-containing compounds.

One common approach involves the reaction of a sulfinyl chloride with an alcohol. For instance, tert-butylsulfinyl chloride can be reacted with an alcohol in the presence of a base to yield the corresponding tert-butylsulfinate ester. Chiral alcohols can be used in this reaction to produce diastereomeric mixtures of sulfinate esters, which can often be separated. This method is foundational for creating chiral sulfinylating agents. In a notable application, enantiopure sulfinamides can be recycled by treatment with HCl to form a sulfinyl chloride, which is then trapped with a chiral alcohol like N-methylephedrine. This reaction produces the sulfinate ester as a mixture of diastereomers, which can then be converted to the desired enantiopure sulfinamide. chemistryviews.org

Another strategy begins with tert-butanesulfinic acid itself, which is converted to tert-butylsulfinyl chloride using thionyl chloride. organic-chemistry.org The resulting sulfinyl chloride is then reacted with an alcoholic reagent in the presence of an alkaloid compound, which can facilitate the formation of chiral sulfinate esters. organic-chemistry.org This multi-step process starts from halogenated tert-butane, which is converted to a Grignard reagent, followed by reaction with sulfur dioxide to produce tert-butanesulfinic acid. organic-chemistry.org

Furthermore, sulfinate esters can be synthesized from more highly oxidized sulfur precursors. For example, bioactive primary sulfonamides have been transformed into their corresponding sulfinate esters. rsc.org This conversion highlights the versatility of synthetic approaches to access these valuable compounds from readily available starting materials.

The table below summarizes various methods for the formation of tert-butylsulfinate esters.

| Starting Material | Reagents | Product | Key Features |

| tert-Butylsulfinyl chloride | Alcohol, Base | tert-Butylsulfinate ester | General method for ester formation. |

| tert-Butylsulfinamide | HCl, Chiral Alcohol (e.g., N-methylephedrine) | Diastereomeric tert-butylsulfinate esters | Part of a recycling process for the chiral auxiliary. chemistryviews.org |

| tert-Butanesulfinic acid | 1. Thionyl chloride; 2. Alcohol, Alkaloid compound | Chiral tert-Butylsulfinate ester | Multi-step synthesis from basic precursors. organic-chemistry.org |

| Bioactive Primary Sulfonamides | Carbene catalyst | Corresponding Sulfinate esters | Conversion from existing drug molecules. rsc.org |

Radical Reactivity and Hydrogen Atom Transfer (HAT) Processes

The study of this compound and its derivatives reveals a rich and complex landscape of radical reactivity and hydrogen atom transfer (HAT) processes. These reactions are fundamental to understanding the antioxidant potential and the role of these compounds as intermediates in various chemical transformations.

Interaction with Peroxyl Radicals and Related Oxygen-Centered Radicals

Sulfenic acids, which can be derived from thiosulfinates, are known to react with peroxyl radicals. nih.gov This reactivity is central to the radical-trapping antioxidant activity of certain organosulfur compounds. nih.gov The reaction proceeds via a formal hydrogen atom transfer (HAT) mechanism. nih.gov For instance, the reaction of 9-triptycenesulfenic acid with peroxyl radicals in chlorobenzene (B131634) at 30°C has a second-order rate constant of 3.0 x 10⁶ M⁻¹s⁻¹. nih.gov This rate is significantly influenced by the solvent and exhibits a substantial primary deuterium (B1214612) kinetic isotope effect (kH/kD = 6.1), confirming the HAT mechanism. nih.gov

Formation, Persistence, and Disproportionation of Sulfonyl Radicals Derived from this compound

Sulfonyl radicals (RSO₂•) can be generated from sulfinic acids. nih.gov One method involves the reaction of thiyl radicals (RS•) with molecular oxygen, which initially forms a thiol peroxyl radical (RSOO•). nih.gov This species can then photoisomerize to the sulfonyl radical. nih.gov An alternative route to sulfonyl radicals is directly from the corresponding sulfinic acid. nih.gov

Once formed, sulfonyl radicals can react with molecular oxygen to produce sulfonyl peroxyl radicals (RSO₂OO•). nih.gov The rate-determining step in the autoxidation of sulfinic acids is the relatively slow reaction of the propagating sulfonyl radicals with oxygen, with a rate constant of approximately 10⁶ M⁻¹s⁻¹. rsc.org This slow step is what allows sulfinic acids to be utilized in productive radical chemistry despite their propensity for autoxidation. rsc.org The disproportionation of the chiral tert-butanesulfinamide auxiliary, a derivative of this compound, can occur in solution at elevated temperatures or in chloroform (B151607) at room temperature, highlighting the care needed when handling these compounds. researchgate.net

Evaluation of O-H Bond Dissociation Energies via Equilibrium Experiments and Computational Methods

The O-H bond dissociation energy (BDE) is a critical parameter for understanding the hydrogen atom donating ability of a compound. For sulfinic acids, the O-H BDE has been determined by radical equilibration to be approximately 78 kcal/mol. rsc.org This value is intermediate between the S-H BDE in thiols (~87 kcal/mol) and the O-H BDE in sulfenic acids (~70 kcal/mol). rsc.org

Computational studies using Density Functional Theory (DFT) are a powerful tool for calculating BDEs. The B3LYP method is commonly employed for this purpose. researchgate.netmdpi.com For substituted phenols, a correlation has been observed between the calculated O-H BDE and the phenolic C-O bond length. researchgate.net Generally, a weaker O-H bond corresponds to a lower BDE. researchgate.net For example, the calculated O-H BDE for phenol (B47542) is around 87.3-88.7 kcal/mol. mdpi.com In comparison, the benzylic C-H BDE in toluene (B28343) is calculated to be 89.8 kcal/mol. researchgate.net The reactivity of sulfinic acids is significantly affected by the solvent due to their strong hydrogen-bond donating nature. rsc.org

Reactions of 2-Methylpropane-2-sulfinamide Derivatives

N-tert-butanesulfinyl imines, derived from 2-methylpropane-2-sulfinamide (Ellman's auxiliary), are exceptionally versatile intermediates in asymmetric synthesis. nih.govacs.org The tert-butanesulfinyl group activates the imine for nucleophilic attack and acts as a powerful chiral directing group. nih.govacs.org

Deprotection Mechanisms of the tert-Butanesulfinyl Group under Acidic Conditions

The tert-butanesulfinyl group can be readily cleaved from the corresponding amine under mild acidic conditions. researchgate.netresearchgate.net Treatment of an N-tert-butanesulfinyl amine with hydrochloric acid (HCl) in a solvent like cyclopentyl methyl ether results in the formation of tert-butanesulfinyl chloride and the amine hydrochloride salt. nih.gov The amine salt typically precipitates and can be isolated by filtration. nih.govbristol.ac.uk It is crucial to separate the amine salt from the tert-butanesulfinyl chloride byproduct before basification to prevent the reformation of the sulfinamide. bristol.ac.uk The tert-butanesulfinyl chloride can then be recovered and recycled back to the enantiopure tert-butanesulfinamide. researchgate.netnih.gov An iodine-mediated deprotection method has also been developed, offering a functional group-compatible alternative. rsc.org

Reactivity of N-tert-Butanesulfinyl Imines Towards Various Nucleophiles (e.g., Grignard reagents, organozinc, organolithium compounds, enolates)

N-tert-butanesulfinyl imines react with a wide array of nucleophiles to produce a diverse range of enantioenriched amines. beilstein-journals.orgresearchgate.netnih.gov

Grignard Reagents: The addition of Grignard reagents to N-tert-butanesulfinyl imines is a highly effective method for the asymmetric synthesis of amines. acs.orgnih.govacs.org These reactions generally proceed with high diastereoselectivity. acs.orgnih.gov The stereochemical outcome is often rationalized by a six-membered chair-like transition state where the magnesium coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. researchgate.net The use of non-coordinating solvents like toluene and dichloromethane (B109758) can enhance diastereoselectivity. nih.gov In some cases, additives like trimethylaluminum (B3029685) or magnesium bromide can improve reaction yields and selectivities. acs.org

Organozinc and Organolithium Compounds: Organolithium reagents also add to N-tert-butanesulfinyl imines, although sometimes with lower diastereoselectivity compared to Grignard reagents. nih.govresearchgate.net The use of aluminum-based additives can make the use of organolithium reagents more feasible. beilstein-journals.orgnih.gov Organozinc reagents, often generated in situ, are also employed in reactions such as the allylation of N-tert-butanesulfinyl imines. acs.org

Enolates: The addition of enolates to N-tert-butanesulfinyl imines provides access to β-amino ketones and related structures. acs.org For example, the lithium enolate of O-Boc-α-hydroxyacetate benzyl (B1604629) ester adds to benzylidene (SR)-tert-butanesulfinamide with excellent yield and diastereoselectivity. acs.org Similarly, potassium bis(trimethylsilyl)amide (KHMDS) can promote the aldol (B89426) reaction of N-tert-butanesulfinyl imidates to give anti-aldol products. acs.org

Below is a table summarizing the reactivity of N-tert-butanesulfinyl imines with various nucleophiles.

| Nucleophile Type | Reagent Examples | Product Type | Key Features |

| Grignard Reagents | Alkyl, Aryl, Alkenyl Grignard reagents | α-Substituted amines | High diastereoselectivity, often rationalized by a closed transition state. researchgate.netacs.orgnih.gov |

| Organolithium Compounds | Alkyllithiums, Aryllithiums | α-Substituted amines | Can exhibit variable diastereoselectivity; additives may be required. nih.govresearchgate.net |

| Organozinc Compounds | Allylzinc bromide (in situ) | Homoallylic amines | Used in allylation reactions. acs.org |

| Enolates | Lithium enolates, KHMDS | β-Amino ketones, anti-Aldols | Provides access to important building blocks. acs.orgacs.org |

Oxidative and Reductive Transformations Involving the Sulfinamide Functionality

The sulfinamide derived from this compound, known as tert-butanesulfinamide, is a cornerstone chiral auxiliary in modern asymmetric synthesis. beilstein-journals.org Its transformations are central to its utility, particularly its behavior under oxidative and reductive conditions.

Oxidative Transformations: The synthesis of enantiopure tert-butanesulfinamide itself often begins with an oxidative step. A prominent method involves the catalytic asymmetric oxidation of di-tert-butyl disulfide. acs.orgacs.org This reaction, utilizing a vanadium-based catalyst and a chiral Schiff base ligand with hydrogen peroxide as the oxidant, produces tert-butyl tert-butanethiosulfinate with high enantiomeric excess (up to 91% ee). acs.orgacs.org This thiosulfinate ester is a stable and versatile precursor to various chiral tert-butanesulfinyl compounds. acs.org

Reductive Transformations and Cleavage: While direct reduction of the sulfinamide group is not its primary mode of reaction, the reductive cleavage of its derivatives, particularly N-tert-butanesulfinyl imines, is a fundamental step in many synthetic sequences. These imines, formed by the condensation of tert-butanesulfinamide with aldehydes or ketones, are activated towards nucleophilic attack. wikipedia.orgsigmaaldrich.com After a nucleophile has been added to the imine's carbon-nitrogen double bond, the tert-butanesulfinyl auxiliary is typically removed. wikipedia.orgiupac.org

This removal is a crucial transformation and is most commonly achieved under mild acidic conditions, such as with stoichiometric hydrochloric acid (HCl) in a protic solvent. wikipedia.orgiupac.org This process is effectively a cleavage rather than a reduction of the sulfur center. Investigations into the fate of the auxiliary during this acid-promoted cleavage have shown that it is not destroyed but is converted into tert-butylsulfinyl chloride. bristol.ac.uknorthumbria.ac.ukbris.ac.uk This discovery has enabled the development of recycling protocols where the sulfinyl chloride is trapped and converted back into the enantiopure sulfinamide. bristol.ac.ukresearchgate.net

The reduction of the imine functionality of N-sulfinyl imines has been explored using various reducing agents. For instance, reductions with sodium borohydride (B1222165) (NaBH₄) or L-selectride have been reported, with the choice of reagent influencing the diastereoselectivity of the resulting amine product. nih.govresearchgate.net

Radical Coupling Mechanisms Involving Sulfinic Acids in Organic Transformations

Sulfinic acids, despite a reputation for facile autoxidation, have emerged as highly effective reagents in a variety of radical chain reactions. rsc.orgnih.gov This is due to their unique hydrogen atom transfer (HAT) reactivity. The O–H bond dissociation enthalpy (BDE) of sulfinic acids has been determined to be approximately 78 kcal mol⁻¹, placing it between the stronger RS-H bond in thiols (~87 kcal mol⁻¹) and the weaker RSO-H bond in sulfenic acids (~70 kcal mol⁻¹). rsc.orgnih.gov

This intermediate BDE allows sulfinic acids to act as excellent hydrogen atom donors to both alkyl and alkoxyl radicals, generating a sulfonyl radical (RSO₂•) in the process. nih.gov The rate constants for these HAT reactions are high, underscoring their efficiency. rsc.orgnih.gov

The paradox of their utility in radical reactions despite their instability is explained by the kinetics of the subsequent steps. The autoxidation of sulfinic acids is propagated by sulfonylperoxyl radicals. rsc.org However, the rate-determining step in this autoxidation pathway is the relatively slow reaction of the initially formed sulfonyl radical with molecular oxygen (O₂), which has a rate constant of approximately 10⁶ M⁻¹s⁻¹. rsc.orgnih.gov This kinetic profile allows the sulfonyl radical to be trapped in productive, synthetically useful radical coupling reactions before autoxidation can dominate. nih.gov Consequently, sodium sulfinates and sulfinic acids are widely used as precursors for generating sulfonyl radicals in various sulfonylation reactions. researchgate.net

Stability and Decomposition Pathways of this compound Derivatives

The stability of derivatives of this compound is a critical consideration for their storage and use in synthesis. The primary derivative, tert-butanesulfinamide, exhibits known thermal instability. beilstein-journals.orgnih.gov

Research has shown that tert-butanesulfinamide is unstable above room temperature and particularly in chlorinated solvents. beilstein-journals.org Under these conditions, it undergoes a thermal rearrangement. beilstein-journals.orgnih.gov The product of this decomposition is the more stable N-(tert-butylthio)-tert-butylsulfonamide. beilstein-journals.org This rearrangement is believed to proceed through a specific mechanism involving the degradation of the sulfinamide. beilstein-journals.org Experiments conducted in various solvents like toluene and under different conditions (e.g., in the presence of acids or with sonication) confirmed that the reagent is thermally unstable. beilstein-journals.org It has also been noted that the sulfinamide can disproportionate rapidly in solution at elevated temperatures. researchgate.net

Another significant decomposition pathway is the acid-promoted cleavage discussed previously. When treated with acids like HCl, the sulfinamide moiety is cleaved to produce an amine salt and tert-butylsulfinyl chloride. bristol.ac.uknorthumbria.ac.ukresearchgate.net This lability towards acids means that Brønsted acids are generally avoided during the synthesis of its imine derivatives unless cleavage is the intended outcome. researchgate.net

The imine derivatives themselves (N-sulfinyl imines) are generally stable enough to be isolated and used in subsequent reactions. They are notably more resistant to hydrolysis than other imines, which contributes to their widespread use. wikipedia.org

Functional Group Compatibility in Reactions Involving this compound

The utility of this compound and its derivatives in complex molecule synthesis is highly dependent on their compatibility with other functional groups. The tert-butanesulfinyl group has proven to be a robust chiral auxiliary and protecting group that tolerates a wide range of reaction conditions and reagents. iupac.orgrsc.org

Compatibility of N-tert-Butanesulfinyl Derivatives: The N-sulfinyl group is notably stable under basic conditions. iupac.org This allows for transformations on other parts of the molecule that require base, such as the saponification of an ester to a carboxylic acid in an N-sulfinyl amino ester. iupac.org The protected nitrogen is also rendered non-nucleophilic, which permits reactions like amide bond coupling of an N-sulfinyl β-amino acid without interference. iupac.org

Derivatives of tert-butanesulfinamide, particularly the N-sulfinyl imines, are compatible with a broad spectrum of nucleophiles. sigmaaldrich.comiupac.org These include:

Grignard reagents

Organolithium compounds

Organozinc compounds

Enolates

The successful addition of these powerful nucleophiles highlights the stability of the sulfinyl group under these conditions. iupac.org Furthermore, the synthesis of N-tert-butanesulfinyl imines from aldehydes and ketones is often mediated by Lewis acids like titanium tetraethoxide (Ti(OEt)₄) or copper(II) sulfate (B86663) (CuSO₄), demonstrating compatibility with these reagents. researchgate.netnih.govorganic-chemistry.org

Incompatibilities: The primary incompatibility of the tert-butanesulfinyl group is with strong acidic conditions, which, as noted, are used for its deliberate cleavage. iupac.orgresearchgate.net While this is a useful feature for deprotection, it precludes the use of strong Brønsted acids in synthetic steps where the group must be retained. researchgate.net Thermal instability is another key limitation, making high-temperature reactions unsuitable if the sulfinamide or its immediate derivatives are to be preserved. beilstein-journals.orgnih.gov

Strategic Applications in Asymmetric Organic Synthesis

2-Methylpropane-2-sulfinamide (B31220) as a Chiral Auxiliary for Stereoselective Transformations

2-Methylpropane-2-sulfinamide is widely employed as a chiral auxiliary due to its ability to direct stereoselective transformations. wikipedia.orgresearchgate.net Its tert-butyl group provides significant steric hindrance, which, combined with the stereoelectronic properties of the sulfinyl group, allows for high levels of facial discrimination in nucleophilic additions to its imine derivatives. acs.orgbeilstein-journals.org This directing ability is fundamental to its success in the asymmetric synthesis of nitrogen-containing compounds. researchgate.netrsc.org The auxiliary is readily available in both enantiomeric forms and can be easily cleaved under mild acidic conditions after the desired transformation, making it an ideal tool for asymmetric synthesis. iupac.orgwikipedia.orgrsc.org

The use of 2-methylpropane-2-sulfinamide has revolutionized the asymmetric synthesis of chiral amines and their derivatives, including amino acids. beilstein-journals.orgmedchemexpress.com The methodology typically involves a three-step sequence: condensation with a carbonyl compound, diastereoselective nucleophilic addition, and subsequent removal of the auxiliary. nih.govspringernature.com This approach has proven to be robust for synthesizing a diverse range of amine structures. iupac.orgnih.gov

The first step in this synthetic sequence is the condensation of enantiomerically pure 2-methylpropane-2-sulfinamide with aldehydes and ketones to generate the corresponding N-tert-butanesulfinyl aldimines and ketimines. iupac.orgmedchemexpress.com These sulfinimines are notably stable and resistant to hydrolysis compared to other imines, yet they are highly reactive towards nucleophiles. wikipedia.orgrsc.org The reaction is typically facilitated by a Lewis acidic dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (B86663) (CuSO₄), to drive the reaction to completion and afford the sulfinimines in high yields. acs.orgepa.govrsc.org

For instance, Ti(OEt)₄ is particularly effective for the condensation with a wide range of ketones, producing N-tert-butanesulfinyl ketimines in yields ranging from 77-91%. acs.org The CuSO₄-mediated procedure is efficient for many aldehydes, including those that are sterically hindered or electron-rich. acs.orgepa.gov The choice of the dehydrating agent can be tailored to the reactivity of the specific carbonyl compound. acs.org

Table 1: Condensation of 2-Methylpropane-2-sulfinamide with Carbonyl Compounds

| Carbonyl Compound | Dehydrating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Isobutyraldehyde | CuSO₄ | N-tert-Butanesulfinyl imine | 90 | acs.org |

| p-Anisaldehyde | CuSO₄ | N-tert-Butanesulfinyl imine | 81 | acs.org |

| Pivaldehyde | Ti(OEt)₄ | N-tert-Butanesulfinyl imine | 82 | acs.org |

| Various Ketones | Ti(OEt)₄ | N-tert-Butanesulfinyl ketimines | 77-91 | acs.org |

The chiral tert-butanesulfinyl group is a powerful directing group, enabling highly diastereoselective nucleophilic additions to the carbon-nitrogen double bond of the sulfinimines. acs.orgbeilstein-journals.org A wide variety of nucleophiles, including Grignard reagents, organolithium compounds, and enolates, have been successfully added to these imines. iupac.orgwikipedia.org The stereochemical outcome of the addition is generally predictable, with the nucleophile attacking the imine carbon from the face opposite to the bulky tert-butylsulfinyl group. beilstein-journals.org This process allows for the creation of a new stereocenter with a high degree of control. iupac.orgbeilstein-journals.org

The diastereoselectivity of these additions is often excellent, with diastereomeric ratios frequently exceeding 90:10 and in many cases reaching 99:1. iupac.org For example, the addition of Grignard reagents to N-tert-butanesulfinyl aldimines proceeds with high diastereoselectivity for a broad range of substrates. iupac.org Similarly, organolithium reagents can be added with high stereocontrol, particularly when a Lewis acid is used as an additive. iupac.org

Table 2: Diastereoselective Nucleophilic Additions to N-tert-Butanesulfinyl Imines

| Sulfinylimine Substrate | Nucleophile | Lewis Acid | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Aromatic Aldimine | Alkyl Grignard | None | 89:11 to 99:1 | iupac.org |

| Aliphatic Aldimine | Aryl Grignard | None | 89:11 to 99:1 | iupac.org |

| Aromatic Ketimine | Aryl Lithium | Al(Oi-Pr)₃ | 89:11 to 99:1 | iupac.org |

| Aliphatic Ketimine | Alkyl Lithium | Al(Oi-Pr)₃ | 89:11 to 99:1 | iupac.org |

The utility of 2-methylpropane-2-sulfinamide extends to the synthesis of more complex and valuable chiral building blocks, such as β-amino esters and β-lactams. beilstein-journals.orgresearchgate.net A diastereoselective coupling of N-tert-butanesulfinyl imines with dimethyl malonate has been developed, leading to the formation of dimethyl 2-(1-aminoalkyl)malonates. researchgate.net These intermediates can then be readily transformed into enantiomerically enriched β-amino esters and the corresponding β-lactams, which are important structural motifs in many biologically active compounds. researchgate.netnih.gov For example, a diastereoselective coupling of N-(tert-butyl)sulfinyl imines with dimethyl malonate, promoted by a base like sodium bicarbonate, can be transformed into β-amino esters and β-lactams with high optical purity. researchgate.net

The overarching application of 2-methylpropane-2-sulfinamide in asymmetric synthesis is the reliable construction of nitrogen-containing stereocenters. beilstein-journals.org The sulfinyl group's ability to activate the imine for nucleophilic attack while simultaneously controlling the facial selectivity of the addition is the key to its success. acs.orgbeilstein-journals.org This methodology has been instrumental in the synthesis of a vast number of nitrogen-containing heterocycles, natural products, and pharmaceutical agents. researchgate.netrsc.orgnih.gov The robustness and broad applicability of this chemistry have established it as a go-to method for creating chiral amines and their derivatives. iupac.orgacs.org

Stereoselective Formation of other Chiral Building Blocks

The versatility of 2-methylpropane-2-sulfinamide as a chiral auxiliary extends beyond the synthesis of simple chiral amines to the construction of more complex and functionally diverse chiral building blocks. These building blocks are invaluable intermediates in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. The high degree of stereocontrol exerted by the tert-butylsulfinyl group allows for the synthesis of these intricate structures with excellent diastereoselectivity.

A notable application is the synthesis of chiral propargylamines. These compounds are important precursors for a variety of biologically active molecules and can be synthesized with high diastereomeric purity by the addition of lithium acetylides to N-tert-butanesulfinyl imines. nih.gov Similarly, the auxiliary has been instrumental in the stereoselective synthesis of chiral piperidines, a common motif in many alkaloids and pharmaceutical agents. The addition of organometallic reagents to sulfinylimines derived from functionalized aldehydes, followed by cyclization, affords these heterocyclic structures with high diastereoselectivity. nih.gov

The application of this methodology is not limited to six-membered rings. Chiral pyrrolidines, another important class of N-heterocycles, have also been synthesized with high stereocontrol using 2-methylpropane-2-sulfinamide. sigmaaldrich.comrsc.org The diastereoselective addition of nucleophiles to sulfinylimines, followed by intramolecular cyclization, provides access to a range of substituted pyrrolidines. sigmaaldrich.com Furthermore, the synthesis of densely substituted chiral pyrrolidines has been achieved through a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, showcasing the broad utility of this auxiliary in constructing complex heterocyclic systems. acs.org

The following table summarizes the diastereoselective synthesis of various chiral building blocks using 2-methylpropane-2-sulfinamide as a chiral auxiliary, highlighting the high yields and excellent stereocontrol achieved.

| Chiral Building Block | Reactants | Diastereomeric Ratio (d.r.) | Yield (%) |

| Chiral Propargylamines | N-tert-butanesulfinyl imines, Lithium acetylides | High | Good |

| Chiral Piperidines | N-tert-butanesulfinyl imines, Organometallic reagents | High | Good |

| Chiral Pyrrolidines | N-tert-butanesulfinyl imines, Nucleophiles | >95:5 | 72 |

| Densely Substituted Pyrrolidines | (S)-N-tert-butanesulfinyl imine, α-imino ester, Ag2CO3 | 80:20 to 95:5 | Moderate to Good |

| (-)-Pinidinone | (S)-tert-butanesulfinamide, Functionalized aldehyde | 97:3 | Good |

| Hexahydropyrroloindole Alkaloids | N-tert-butanesulfinimine, o-bromoanilide | Non-separable mixture | - |

Recycling and Reutilization Strategies for the Chiral 2-Methylpropane-2-sulfinamide Auxiliary

The economic viability and sustainability of asymmetric syntheses are significantly enhanced by the ability to recycle the chiral auxiliary. For the expensive 2-methylpropane-2-sulfinamide, efficient recycling protocols are of paramount importance. acs.orgiupac.org

Other Synthetic Utilities of 2-Methylpropane-2-sulfinic Acid Derivatives in Organic Synthesis

Beyond its primary role in the asymmetric synthesis of amines, derivatives of this compound have found utility in other specialized areas of organic synthesis.

Use in Fluorination and Fluoroalkylation Reactions via Sulfinyl-Containing Intermediates

While direct and widespread applications of this compound derivatives in fluorination and fluoroalkylation reactions are not extensively documented in the literature, the chemistry of related sulfur compounds suggests potential pathways. For instance, sulfinyl chlorides are known precursors to sulfonyl chlorides, which can be converted to sulfonyl fluorides. The conversion of 2-methylpropane-2-sulfinyl chloride to 2-methylpropane-2-sulfonyl chloride could be achieved through oxidation. The resulting 2-methylpropane-2-sulfonyl chloride is a known compound. nih.govsigmaaldrich.comresearchgate.netresearchgate.net

The synthesis of sulfonyl fluorides can be achieved from sulfonyl chlorides through halogen exchange reactions, often using fluoride (B91410) sources like potassium fluoride. researchgate.net While the direct fluorination of 2-methylpropane-2-sulfinyl chloride is not a commonly reported transformation, the Swarts reaction, which involves the treatment of alkyl chlorides with inorganic fluorides like silver fluoride (AgF) or antimony trifluoride (SbF₃), provides a conceptual basis for such a conversion. A hypothetical reaction could involve the treatment of 2-methylpropane-2-sulfinyl chloride with a suitable fluorinating agent to yield 2-methylpropane-2-sulfinyl fluoride. However, the reactivity and stability of such a compound would need to be experimentally determined.

Role in the Synthesis of Sulfonyl Pyrroles

Sulfonyl pyrroles are an important class of heterocyclic compounds with applications in medicinal chemistry and materials science. While the direct use of this compound derivatives for the synthesis of sulfonyl pyrroles is not a well-established method, a plausible synthetic route can be envisioned based on known transformations.

The synthesis of N-sulfonyl pyrroles can be achieved through the reaction of a primary sulfonamide with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. 2-Methylpropane-2-sulfonamide is a commercially available compound. Therefore, a two-step sequence starting from 2-methylpropane-2-sulfonamide could provide access to N-(tert-butylsulfonyl)pyrrole.

The first step would involve the reaction of 2-methylpropane-2-sulfonamide with 2,5-dimethoxytetrahydrofuran in an acidic medium, such as acetic acid, to yield N-(2-methylpropanesulfonyl)pyrrole, also known as N-tert-butyl-2,5-dihydropyrrole-1-sulfonamide. Subsequent aromatization of the dihydropyrrole ring, which can often be achieved through oxidation, would lead to the desired N-(tert-butylsulfonyl)pyrrole. This proposed route leverages established methodologies for the synthesis of N-sulfonyl pyrroles and the availability of the required starting sulfonamide.

Advanced Characterization and Spectroscopic Analysis in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-methylpropane-2-sulfinic acid. In ¹H NMR spectroscopy, the protons of the tert-butyl group give rise to a single, sharp signal due to their chemical equivalence. The acidic proton of the sulfinic acid group is also observable, though its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon framework. A key feature in the ¹³C NMR spectrum of this compound is the resonance of the quaternary carbon of the tert-butyl group, which appears at a distinct chemical shift. The methyl carbons of the tert-butyl group also produce a characteristic signal.

In the context of reaction monitoring, NMR spectroscopy can be used to follow the consumption of this compound and the appearance of products over time. This is particularly useful in studying its reactions, for example, in the formation of sulfonyl chlorides or esters.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (tert-butyl) | ~1.3 | Singlet |

| ¹H (sulfinic acid) | Variable (broad singlet) | Singlet |

| ¹³C (quaternary C) | ~60-70 | Singlet |

| ¹³C (methyl C) | ~25-30 | Singlet |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of this compound, the most characteristic vibrations are associated with the S=O (sulfoxide) and S-O-H groups.

The IR spectrum of this compound is expected to show a strong absorption band in the region of 1050-1200 cm⁻¹ corresponding to the S=O stretching vibration. The O-H stretching vibration of the sulfinic acid group would appear as a broad band in the region of 2500-3500 cm⁻¹. The C-H stretching and bending vibrations of the tert-butyl group are also readily identifiable. For comparison, the IR spectrum of 2-methylpropane exhibits C-H stretching vibrations between 2975 and 2845 cm⁻¹ and C-H bending vibrations between 1470 and 1365 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the S=O stretch gives a strong signal. The symmetric and asymmetric stretching and bending vibrations of the tert-butyl group are also observable.

In a study of a related compound, 2-acrylamido-2-methylpropane sulfonic acid, a significant peak at 1220 cm⁻¹ in the FT-IR spectrum was attributed to the sulfonic acid group. ijcce.ac.ir This provides a reference point for the expected vibrational frequencies in sulfinic acids.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S=O | Stretching | 1050-1200 |

| O-H | Stretching | 2500-3500 (broad) |

| S-O | Stretching | 800-950 |

| C-H (tert-butyl) | Stretching | 2850-2970 |

| C-H (tert-butyl) | Bending | 1370-1395 |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), for Molecular Weight Determination and Fragment Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₄H₁₀O₂S, which corresponds to a monoisotopic mass of approximately 122.04 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the compound's identity.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ may be observed. Common fragmentation pathways for sulfinic acids include the loss of the hydroxyl radical (•OH) to form the sulfinyl cation [RSO]⁺, and the loss of the sulfinyl group (•SO₂H) to form the tert-butyl cation [(CH₃)₃C]⁺, which is a particularly stable carbocation and would likely be a prominent peak in the spectrum.

Predicted collision cross section (CCS) values for various adducts of this compound have been calculated. uni.lu For example, the [M+H]⁺ adduct is predicted to have a CCS of 122.6 Ų, and the [M-H]⁻ adduct is predicted to have a CCS of 122.4 Ų. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [C₄H₁₀O₂S]⁺ | 122.04 | Molecular Ion |

| [C₄H₉SO]⁺ | 105.04 | Loss of •OH |

| [C₄H₉]⁺ | 57.07 | tert-butyl cation |

| [SO₂H]⁺ | 64.97 | Sulfinyl cation |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of radical species. In the context of this compound chemistry, EPR is instrumental in studying the formation and behavior of sulfinyl radicals (RSO•), which can be generated through various processes such as photolysis or reaction with oxidizing agents.

The tert-butylsulfinyl radical, (CH₃)₃CSO•, if formed, would give a characteristic EPR spectrum. The hyperfine coupling of the unpaired electron with the protons of the tert-butyl group would lead to a complex splitting pattern, providing information about the radical's structure and electronic distribution. The g-value, a parameter analogous to the chemical shift in NMR, is also a key identifier for the specific radical species.

While direct EPR studies on this compound were not found in the search results, the technique's applicability is well-established for studying related sulfur-centered radicals.

Transient Absorption Spectroscopy for Kinetic Studies of Short-Lived Intermediates

Transient absorption spectroscopy is a powerful pump-probe technique used to study the kinetics of short-lived intermediates generated by a pulse of light (photolysis) or other means. unimelb.edu.au This method is particularly well-suited for investigating the reactive intermediates that may be formed from this compound, such as the tert-butylsulfinyl radical.

By monitoring the change in absorption at specific wavelengths as a function of time after the initial excitation pulse, the rates of formation and decay of these transient species can be determined. This provides invaluable mechanistic information about the reactions involving this compound. For example, the technique could be used to measure the lifetime of the tert-butylsulfinyl radical and its rate of reaction with other molecules.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. While obtaining suitable crystals of this compound itself might be challenging, the technique is invaluable for characterizing its derivatives, such as its salts or metal complexes.

A search for crystallographic data on this compound derivatives revealed information on related compounds. For instance, a patent describes a hydrated crystalline form of 2-acrylamido-2-methylpropane sulfonic acid, providing its X-ray powder diffraction (XRPD) data. google.com Another example is the structural characterization of 2-methyl-propane-2-sulfinic acid (1,2-dimethyl-propylidene)-amide, for which a catalog entry exists, suggesting that its structure has been determined. broadpharm.com

Computational Chemistry and Theoretical Investigations of 2 Methylpropane 2 Sulfinic Acid Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-methylpropane-2-sulfinic acid, also known as tert-butylsulfinic acid. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to determine its electronic structure and energetics.

DFT methods, particularly those including dispersion corrections (e.g., B3LYP-D3) or range-separated hybrids (e.g., ωB97X-D), are widely used to optimize molecular geometries and calculate thermodynamic properties. nih.gov For sulfur-containing compounds, the choice of functional and basis set is critical, as standard DFT methods can sometimes be inadequate, and higher-level ab initio methods like Coupled Cluster (e.g., CCSD(T)) may be required for accurate energy predictions. aip.orgnih.gov

Energetic studies on tert-butylsulfinic acid and its analogs have provided key insights into their reactivity. For instance, high-level ab initio methods like the CBS-QB3 complete basis set method have been used to calculate the thermodynamics of processes such as hydrogen atom transfer (HAT). rsc.org These calculations reveal the bond dissociation energies and reaction free energies, which are essential for understanding antioxidant behavior and reaction kinetics. Calculations for the related benzenesulfinic acid have shown that the S-H bond is significantly weaker than the O-H bond of phenols, making it a potent hydrogen atom donor. rsc.org

Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides further detail on the electronic structure. nih.gov This analysis can quantify hyperconjugative interactions, charge distributions, and the nature of bonding within the molecule, explaining the influence of the bulky tert-butyl group on the sulfinic acid moiety.

Table 1: Computed Energetic Properties of Sulfinic Acids from Theoretical Studies

| Property | Molecule/Reaction | Computational Method | Calculated Value (kcal/mol) | Reference |

| Free Energy Barrier (ΔG‡) | HAT from PhSO₂H to t-Bu• | CBS-QB3 | 10.3 | rsc.org |

| Reaction Free Energy (ΔΔG°) | HAT from PhSO₂H vs. t-BuSOH | CBS-QB3 | 9.1 | rsc.org |

| Isomerization Barrier | Sulfurous Acid to Sulfonic Acid | CCSD(T)//MP2/aug-cc-pVTZ | 62.7 | aip.org |

| Isomerization Barrier | Sulfurous Acid to Sulfonic Acid | G3 | 101.1 | aip.org |

This table presents data for representative sulfinic acids to illustrate the application of computational methods in determining key energetic parameters.

Modeling of Reaction Transition States and Pathways, including Conformational Analysis

Computational modeling is indispensable for mapping the potential energy surfaces of reactions involving this compound. This includes identifying stable conformers, locating transition states (TS), and tracing reaction pathways.

Conformational Analysis: The flexible nature of the sulfinyl group and the bulky tert-butyl substituent gives rise to multiple possible conformations. Computational methods are used to determine the relative stabilities of these conformers. nih.gov The rotation around the C-S bond is a key conformational feature. For related molecules, studies have shown that staggered conformations are often the most stable, though eclipsed forms can be stabilized by specific intramolecular interactions. Force field methods (like MM3* and AMBER*) and quantum mechanical methods (like DFT) are used to explore the conformational space and identify low-energy structures. nih.govnih.gov

Transition State Modeling: Understanding a chemical reaction requires characterizing its transition state—the highest energy point along the reaction coordinate. mit.edu For this compound, computational chemists model the transition states for various reactions, such as oxidation, disproportionation, and hydrogen atom transfer. rsc.org For the HAT reaction between a model radical and a sulfinic acid, the TS geometry has been calculated using the CBS-QB3 method, providing insights into the reaction barrier. rsc.org For more complex reactions involving derivatives of this compound, such as the addition of organometallic reagents to N-tert-butanesulfinyl imines, transition state models like the Zimmermann-Traxler model are used to explain the high stereoselectivity observed. nih.govresearchgate.net These models are built and validated using DFT calculations.

Table 2: Computational Methods for Conformational and Reaction Pathway Analysis

| Analysis Type | Computational Technique | Application Example | Reference |

| Conformational Search | MDCA, DFT (B3LYP, M06-2X) | Identifying stable conformers of dipeptides | nih.gov |

| Transition State Search | Nudged Elastic Band (NEB), DFT | Modeling fructose (B13574) transformation in zeolites | mdpi.com |

| Transition State Calculation | CBS-QB3, IRC | Hydrogen Atom Transfer from sulfinic acids | rsc.org |

| Stereochemical Modeling | DFT (Zimmermann-Traxler model) | Nucleophilic addition to N-tert-butanesulfinyl imines | nih.govresearchgate.net |

Prediction and Analysis of Spectroscopic Properties to Aid Experimental Characterization

Computational methods are frequently used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov Methods like GIAO (Gauge-Independent Atomic Orbital) and CSGT (Continuous Set of Gauge Transformations) are commonly employed. nih.gov By comparing the calculated spectrum with the experimental one, the structure and conformation of this compound in solution can be validated. For complex molecules, computational analysis helps to assign signals that may be ambiguous in experimental spectra alone. Given the symmetry in this compound, two distinct signals are expected in its ¹³C NMR spectrum: one for the three equivalent methyl carbons and one for the quaternary carbon attached to the sulfur atom. docbrown.info

Infrared (IR) Spectroscopy: Theoretical calculations are also used to predict vibrational frequencies and intensities, generating a theoretical IR spectrum. aip.orgnih.gov This is particularly useful for identifying characteristic vibrational modes, such as the S=O and S-O stretches of the sulfinic acid group. Anharmonic frequency calculations, often using methods like VPT2+K, are necessary for achieving good agreement with experimental gas-phase IR spectra, especially for systems with significant hydrogen bonding or other non-covalent interactions. aip.orgnih.gov

Table 3: Comparison of Experimental and Theoretically Relevant Spectroscopic Data

| Spectrum | Nucleus/Group | Experimental Data | Notes on Computational Prediction | Reference |

| ¹³C NMR | Quaternary Carbon | Not specified | Predicted chemical shift can be calculated using DFT (GIAO/CSGT). | nih.govnih.gov |

| ¹³C NMR | Methyl Carbons | Not specified | A single peak is expected due to symmetry. | docbrown.infonih.gov |

| IR | S=O Stretch | Not specified | Anharmonic calculations (VPT2+K) are recommended for accuracy. | aip.orgnih.gov |

| IR | O-H Stretch | Not specified | Frequency is sensitive to hydrogen bonding and solvent effects. | researchgate.net |

No specific experimental peak values for this compound were found in the provided search results, but the table outlines how computational predictions would be used in conjunction with experimental data.

Elucidation of Chiral Induction Mechanisms in Asymmetric Reactions

While this compound itself is achiral due to rapid proton exchange, its derivatives, particularly N-tert-butanesulfinamide, are exceptionally effective chiral auxiliaries in asymmetric synthesis. nih.govnih.govnih.gov Computational chemistry plays a pivotal role in understanding the mechanisms of chiral induction by the tert-butylsulfinyl group.

The high degree of stereocontrol exerted by this group is attributed to its steric bulk and the specific conformations it adopts in reaction transition states. nih.gov The most common application is the diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines. nih.govresearchgate.net

Computational modeling, primarily using DFT, is used to investigate the transition state structures of these addition reactions. For additions of Grignard reagents in non-coordinating solvents, a six-membered cyclic Zimmermann-Traxler transition state is often proposed. nih.govresearchgate.net In this model, the magnesium atom coordinates to both the imine nitrogen and the sulfinyl oxygen. To minimize steric clash, the large tert-butyl group orients itself in a pseudo-equatorial position, effectively shielding one face of the C=N bond. This forces the incoming nucleophile to attack from the less hindered face, leading to a high diastereomeric excess of the product amine. researchgate.net Computational studies can calculate the energies of competing transition state pathways to rationalize and predict the stereochemical outcome under different reaction conditions (e.g., varying solvents or metals). researchgate.net

Studies on Intermolecular Interactions, such as Hydrogen Bonding and Solvent Effects

Intermolecular interactions, such as hydrogen bonding and solvent effects, significantly influence the behavior of this compound. Computational studies provide a molecular-level understanding of these phenomena.

Hydrogen Bonding: The sulfinic acid group contains both a hydrogen bond donor (the -OH group) and hydrogen bond acceptors (the sulfinyl and hydroxyl oxygens). This allows for self-association into dimers or oligomers, or strong interactions with solvent molecules. Computational studies can quantify the strength of these hydrogen bonds. For example, the hydrogen bond acidity (α₂H) of related sulfinic acids has been estimated computationally, indicating they are effective hydrogen bond donors. rsc.org

Solvent Effects: The choice of solvent can dramatically alter the conformational equilibrium, reactivity, and even the mechanism of a reaction. Computational models account for solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient and captures bulk electrostatic effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation (e.g., in a QM/MM or full QM framework). This is more computationally intensive but is necessary to model specific interactions like hydrogen bonding between the solute and solvent. rsc.orgnih.gov

For reactions involving N-tert-butanesulfinyl imine, computational studies have shown that non-coordinating solvents favor the highly ordered cyclic transition states that lead to high diastereoselectivity. In contrast, coordinating solvents can disrupt this cyclic arrangement, leading to lower selectivity. researchgate.net Molecular dynamics simulations can be used to study the detailed structure of the solvent around the solute and its impact on the stability of different conformers or reaction intermediates. nih.gov

Future Prospects and Emerging Research Frontiers for 2 Methylpropane 2 Sulfinic Acid

Development of Sustainable and Greener Synthetic Routes to the Compound and its Derivatives

The increasing demand for environmentally benign chemical processes has spurred research into sustainable and greener synthetic routes for 2-methylpropane-2-sulfinic acid and its derivatives. A key area of focus is the development of one-pot syntheses that reduce waste and improve efficiency. For instance, an efficient and cost-effective one-pot synthesis of enantiopure N-sulfinyl-imines has been reported, achieving high yields and excellent enantiomeric excess (>99.8% ee). google.com This method utilizes a chiral auxiliary derived from (1R, 2S)-(-)-norephedrine, highlighting a move towards more sustainable and readily available starting materials. google.com

Another promising green approach is the use of catalytic oxidation with environmentally friendly oxidants. Research has demonstrated the catalytic asymmetric oxidation of di-tert-butyl disulfide using a bis(acetylacetonato)oxovanadium(IV) catalyst in the presence of a chiral Schiff base ligand. This reaction employs hydrogen peroxide as the stoichiometric oxidant, a significantly greener alternative to traditional oxidizing agents. core.ac.uk

Future research in this area will likely focus on replacing stoichiometric reagents with catalytic systems, utilizing renewable feedstocks, and minimizing the use of hazardous solvents. The development of biocatalytic routes for the synthesis of this compound and its derivatives also represents a significant frontier for green chemistry.

Exploration of Novel Catalytic Transformations Involving this compound Species

The unique reactivity of this compound and its derivatives continues to be exploited in the development of novel catalytic transformations. A notable advancement is the palladium-catalyzed enantioselective 1,3-rearrangement of racemic allylic sulfinates. This method provides an asymmetric synthesis of cyclic and acyclic allylic S-tert-butyl sulfones with high enantiomeric excess (93-99% ee) and in good yields (82-96%). chemrxiv.org The reaction likely proceeds through the formation of a cationic π-allylpalladium complex and a sulfinate ion. chemrxiv.org

In addition to metal catalysis, organocatalysis and other metal-free catalytic systems are being explored. A novel iodine-catalyzed deprotection of tert-butanesulfinyl amines has been developed as a complementary method to the standard acid hydrolysis. acs.org This functional group-compatible method broadens the utility of the tert-butanesulfinyl group in complex molecule synthesis. acs.org

Furthermore, domino processes involving in situ generated sulfinate anions are being investigated. A palladium-catalyzed aromatic sulfonylation has been developed as a pseudo-domino process, showcasing the potential for creating complex molecular architectures in a single synthetic operation. beilstein-journals.org Future work in this domain will likely uncover new catalytic cycles and reaction cascades, further expanding the synthetic chemist's toolbox.

Expanding the Substrate Scope and Diastereoselectivity in Asymmetric Reactions

A major driving force in the field is the expansion of the substrate scope and the improvement of diastereoselectivity in asymmetric reactions employing this compound derivatives. The synthesis of novel pyrazole (B372694) derivatives, which are potent PDE4 inhibitors, has been achieved using tert-butanesulfinamide as a chiral auxiliary. uea.ac.uk This synthesis involves the stereoselective addition of 4-picolyl lithium to a chiral toluenesulfinyl imine, demonstrating the applicability of these reagents in the synthesis of medicinally relevant heterocyclic compounds. uea.ac.uk

The asymmetric synthesis of the calcimimetic drug Cinacalcet provides another example of the power of this chemistry. researchgate.net In this synthesis, enantiopure this compound 1-(naphthalen-1-yl)ethylamide is prepared, and the diastereomers are efficiently separated by recrystallization. researchgate.netchembk.com The study also involved a detailed investigation into the conditions for the regioselective N-alkylation of the sulfinamide intermediate to maximize the yield of the desired product. researchgate.netchembk.com The following table summarizes the optimization of this N-alkylation reaction.

| Entry | Base (equiv.) | Solvent | Additive (equiv.) | Time (h) | Temperature (°C) | Yield (%) |

| 1 | LiHMDS (2.0) | THF/DMF (3:1) | - | 6 | rt | 44 |

| 2 | LiHMDS (3.0) | THF/DMF (3:1) | - | 6 | rt | 52 |

| 3 | LiHMDS (5.0) | THF/DMF (3:1) | - | 6 | rt | 65 |

| 4 | LiHMDS (7.0) | THF/DMF (3:1) | - | 6 | rt | 78 |

| 5 | n-BuLi (2.0) | THF | - | 24 | -78 to rt | NR |

| 6 | LDA (2.0) | THF | - | 24 | -78 to rt | NR |

| 7 | K2CO3 (2.0) | NMP | CuI:L-proline | 24 | rt | NR |

| 8 | NaH (1.5) | THF | - | 24 | 0 to 65 | NR |

| NR: No Reaction. Data sourced from Beilstein Journal of Organic Chemistry. researchgate.net |

Future research will continue to push the boundaries of substrate complexity and reaction efficiency, aiming for near-perfect stereocontrol in an even broader range of chemical transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of well-established synthetic methodologies with modern technologies like flow chemistry and automated synthesis platforms is a key trend for enhancing efficiency and throughput. While specific examples of flow chemistry applications for this compound are still emerging, the potential is significant. The use of its derivatives in the synthesis of libraries of compounds for pharmacological and materials screening has been noted as a valuable future direction. acs.org

Continuous flow processing can offer several advantages, including improved heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, and the potential for straightforward scale-up. The development of robust and reliable flow protocols for the synthesis and application of this compound derivatives would represent a major step forward.

Automated synthesis platforms can be used to rapidly screen reaction conditions and explore a wide range of substrates, accelerating the discovery of new reactions and the optimization of existing ones. The combination of the stereodirecting power of the tert-butylsulfinyl group with high-throughput experimentation will undoubtedly lead to the rapid development of new synthetic methods and the generation of diverse molecular libraries for drug discovery and other applications.

Investigation into Unique Reactivity Patterns Elicited by the tert-Butyl Group in this Context

The bulky tert-butyl group is central to the utility of this compound in asymmetric synthesis, and ongoing research continues to unravel the subtleties of its influence. The steric and electronic effects of the tert-butylsulfinyl group are crucial for achieving high diastereoselectivity in the addition of nucleophiles to N-(tert-butylsulfinyl)imines. chemrxiv.org

Computational studies, such as Density Functional Theory (DFT) calculations, are providing deeper insights into the reaction mechanisms. For the addition of Grignard reagents to N-(tert-butylsulfinyl)imines, calculations have been used to model the transition states and predict the diastereomeric ratio with high accuracy, confirming the importance of the coordination of the magnesium atom to the sulfinyl oxygen. chemrxiv.org

The steric hindrance of the tert-butyl group can also be a challenge, sometimes requiring elevated temperatures for reactions to proceed, which can lead to side reactions like competitive imine reduction. core.ac.uk However, this steric bulk can also be harnessed to control regioselectivity. In aryne-mediated annulations, the strong steric and electronic effects of the N-tert-butylsulfinyl group have been shown to direct the regiochemical outcome, leading to the selective formation of chroman-4-imine units over dihydroquinolin-4-one units. acs.org

The interplay between the steric demand of the tert-butyl group and the electronic nature of the sulfinyl moiety is a rich area for further investigation. A more profound understanding of these effects will enable the rational design of new reagents and catalysts with even greater levels of stereocontrol and reactivity.

Q & A

Q. What are the most reliable synthetic routes for 2-methylpropane-2-sulfinic acid, and how can experimental parameters be optimized?

Methodological Answer: Synthesis typically involves sulfonation or oxidation of precursor compounds. For example:

- Oxidation : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions to oxidize thiols or sulfides to sulfinic acids .